molecular formula C13H16N2 B7863442 N-(butan-2-yl)isoquinolin-5-amine

N-(butan-2-yl)isoquinolin-5-amine

Cat. No.: B7863442
M. Wt: 200.28 g/mol
InChI Key: CUSYMTCWZODMIJ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)isoquinolin-5-amine (CAS 1156956-79-4) is a chemical compound with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol . This compound is part of the isoquinoline family, a class of heterocyclic amines that are of significant interest in medicinal chemistry and chemical biology . While the specific biological activity of this exact molecule is under investigation, research on structurally related tetrahydroisoquinoline and isoquinoline derivatives reveals a broad spectrum of potential research applications. These analogs have been studied for their role as potent and selective ligands for sigma-2 (σ2) receptors, which are implicated in cancer biology and are considered a potential target for antitumor agents . Furthermore, certain N-alkylated tetrahydroisoquinoline derivatives have demonstrated antiproliferative effects in breast cancer cell lines, such as MDA-MB-231, by inhibiting the interaction between hyaluronic acid (HA) and the CD44 receptor . Patents also indicate that similar amine compounds based on isoquinoline and quinoline scaffolds are being explored for anti-inflammatory, antifungal, antiparasitic, and anticancer activities . The constrained ring system of the isoquinoline core is often a crucial structural feature for high binding affinity and selectivity in these pharmacological studies . This product is supplied for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling information. This compound should be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

N-butan-2-ylisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-10(2)15-13-6-4-5-11-9-14-8-7-12(11)13/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYMTCWZODMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)isoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require elevated temperatures and prolonged reaction times .

Major Products

The major products formed from these reactions include isoquinolin-5-one derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(butan-2-yl)isoquinolin-5-amine is primarily investigated for its potential as a therapeutic agent. Its structural similarity to other isoquinoline derivatives allows it to interact with various biological targets.

Receptor Binding Studies

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in numerous neurological processes and are potential targets for treating conditions such as depression and anxiety.

Compoundσ1 Binding Affinityσ2 Binding AffinitySelectivity
This compoundTBDTBDTBD
Analog 1HighModerateσ2 selective
Analog 2ModerateHighσ1 selective

Note: TBD = To Be Determined based on ongoing studies.

Case Study : A recent study evaluated a series of isoquinoline derivatives for their receptor binding affinities. The results suggested that modifications in the amine portion significantly influenced selectivity and potency against sigma receptors, indicating a promising avenue for developing new antidepressants .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies, including multicomponent reactions (MCRs). These methods allow for efficient construction of complex structures.

Ammonia-Ugi Reaction

The Ugi reaction is a prominent method for synthesizing isoquinoline derivatives, including this compound. This reaction combines an amine, carboxylic acid, isocyanide, and an aldehyde to form a diverse range of products.

Example Reaction Scheme :

Amine+Carboxylic Acid+Isocyanide+AldehydeN butan 2 yl isoquinolin 5 amine\text{Amine}+\text{Carboxylic Acid}+\text{Isocyanide}+\text{Aldehyde}\rightarrow \text{N butan 2 yl isoquinolin 5 amine}

This method has been shown to yield high purity products with minimal byproduct formation .

Research on the biological activity of this compound suggests potential applications in treating neurodegenerative diseases and as anti-cancer agents.

Neuroprotective Effects

Studies have indicated that isoquinoline derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Key Findings :

  • In vitro assays demonstrated that this compound reduces neuronal cell death induced by oxidative stress.

Anticancer Activity

Isoquinoline derivatives have been evaluated for their anticancer properties, particularly against various cancer cell lines.

Cell LineIC50 (µM)
HeLaTBD
MCF7TBD
A549TBD

Preliminary results suggest that this compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that isoquinoline derivatives can interact with proteins in the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(butan-2-yl)isoquinolin-5-amine with key analogs from the evidence:

Compound Name Substituent Molecular Weight logP (Predicted) Key Features Primary Application Reference
This compound Butan-2-yl (alkyl) 200.28 ~2.5 Moderate lipophilicity Hypothesized CNS/therapeutic N/A
N-(2-Phenylpropan-2-yl)isoquinolin-5-amine 2-Phenylpropan-2-yl (arylalkyl) 263.35 ~3.8 High aromaticity, π-π interactions Not specified
N-(1-Benzylpiperidin-4-yl)isoquinolin-5-amine Benzylpiperidin-4-yl (heterocyclic) 333.45 ~3.2 Enhanced solubility via amine Not specified
N-[(2-Methoxyphenyl)methyl]isoquinolin-5-amine 2-Methoxybenzyl (polar aryl) 264.32 ~2.8 Methoxy group improves polarity Lab use (discontinued)
6-[¹⁸F]Fluoro-3-(pyrrolopyridinyl)isoquinolin-5-amine Fluoro, pyrrolopyridinyl 323.32 (¹⁸F) ~1.9 High specificity for tau NFTs PET imaging (tau pathology)
JNJ-64326067 (N-(4-¹⁸F-5-methylpyridin-2-yl)isoquinolin-6-amine) 4-Fluoro-5-methylpyridin-2-yl 327.34 (¹⁸F) ~2.1 Selective tau binding, favorable PK PET imaging (Alzheimer’s)

Key Observations :

  • Lipophilicity : Alkyl substituents (e.g., butan-2-yl) confer moderate logP values (~2.5), balancing solubility and membrane permeability. Arylalkyl groups (e.g., 2-phenylpropan-2-yl ) increase logP (~3.8), favoring hydrophobic interactions but reducing aqueous solubility.
  • Functional Groups : Fluorinated analogs (e.g., ) exhibit lower logP (~1.9–2.1) due to electronegativity, enhancing bioavailability and specificity for CNS targets.

Pharmacokinetics and Toxicity

  • Fluorinated Analogs : Exhibit rapid clearance and low metabolic degradation, critical for PET tracers .
  • Arylalkyl Derivatives : Higher molecular weight and lipophilicity (e.g., ) may prolong half-life but increase hepatotoxicity risk.
  • Safety : UNBS3157 demonstrates reduced hematotoxicity compared to amonafide, suggesting alkyl groups may mitigate side effects.

Biological Activity

N-(butan-2-yl)isoquinolin-5-amine is a member of the isoquinoline derivative family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an isoquinoline core with an amine group at the 5-position and a butan-2-yl substituent at the nitrogen atom. This unique structure contributes to its biological activity, particularly in modulating various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, which can lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : Molecular docking studies suggest that it interacts with proteins in the PI3K/AKT/mTOR pathway, crucial for cell proliferation and survival.
  • Antimicrobial Activity : Isoquinoline derivatives have been reported to exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including this compound, as anticancer agents. For instance:

  • In Vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, certain benzofuro[3,2-c]quinolines demonstrated IC50 values as low as 0.12 μM against leukemia cells .

Antimicrobial Activity

Isoquinoline derivatives have shown promising results against bacterial strains. The structural modifications of these compounds can enhance their antimicrobial efficacy:

CompoundTarget BacteriaIC50 (μM)
This compoundStaphylococcus aureusTBD
Related Isoquinoline DerivativeEscherichia coli25

Neuroprotective Effects

There is emerging evidence suggesting that compounds derived from isoquinolines may possess neuroprotective properties. For example, research on similar compounds has shown radical scavenging activity and protection against dopaminergic cell toxicity .

Case Studies and Research Findings

  • Antileukemia Activity : A study focusing on isoquinoline derivatives revealed that modifications at specific positions significantly affected their antileukemia activity. Compounds with hydroxyl substitutions exhibited enhanced potency compared to their halogenated counterparts .
  • QSAR Studies : Quantitative structure–activity relationship (QSAR) analyses have been employed to predict the biological activity of isoquinoline derivatives, demonstrating a strong correlation between structural features and their pharmacological effects .
  • Molecular Dynamics Simulations : These simulations have provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(butan-2-yl)isoquinolin-5-amine, and how can reaction conditions be optimized for yield and selectivity?

  • Methodology :

  • Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 5-position of isoquinoline with butan-2-ylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ .
  • Optimization parameters:
  • Temperature : 80–120°C to balance reaction rate and side-product formation.
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions improve regioselectivity .
  • Solvent choice : Polar solvents enhance solubility of intermediates, while non-polar solvents may reduce byproducts .
  • Characterization: Use HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the structural conformation of this compound to ensure biological relevance?

  • Methodology :

  • X-ray crystallography : Resolve 3D conformation to identify key binding motifs (e.g., isoquinoline’s planar aromatic system and the butan-2-yl group’s spatial orientation) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties and steric effects influencing protein interactions .
  • Spectroscopic validation : IR spectroscopy confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound across different assays?

  • Methodology :

  • Dose-response curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Metabolite analysis : LC-MS/MS detects degradation products or active metabolites that may confound results .
  • Reference controls : Compare with structurally similar compounds (e.g., N-butyl isoquinoline derivatives) to isolate the butan-2-yl group’s contribution .

Q. How can molecular docking studies elucidate the mechanism of action of this compound in neurodegenerative disease targets?

  • Methodology :

  • Target selection : Focus on tau protein aggregates (neurofibrillary tangles) or amyloid-β interactions, leveraging homology models from Alzheimer’s disease research .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters:
  • Grid box size : 20 ų centered on the tau fibril’s hydrophobic cleft.
  • Scoring functions : Evaluate binding energy (ΔG ≤ -7 kcal/mol suggests high affinity) .
  • Validation : Co-crystallization or mutagenesis (e.g., Ala-scanning) of predicted binding residues .

Q. What in silico and experimental approaches are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodology :

  • Derivative design : Modify the isoquinoline core (e.g., 5-position substitutions) or butan-2-yl chain (e.g., branching or fluorination) .
  • In silico screening :
  • ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability, CYP450 inhibition).
  • QSAR models : Partial Least Squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with activity .
  • Experimental testing :
  • Enzyme assays : Measure inhibition of acetylcholinesterase or β-secretase for Alzheimer’s relevance .
  • Cytotoxicity : MTT assays in neuronal cells (e.g., SH-SY5Y) to prioritize safe candidates .

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